Cas no 23902-84-3 (2-Pyrazinamine,3,5-dimethoxy-)

2-Pyrazinamine,3,5-dimethoxy- structure
2-Pyrazinamine,3,5-dimethoxy- structure
Product Name:2-Pyrazinamine,3,5-dimethoxy-
CAS No:23902-84-3
MF:C6H9N3O2
MW:155.154560804367
CID:240273
PubChem ID:20528923
Update Time:2025-04-19

2-Pyrazinamine,3,5-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrazinamine,3,5-dimethoxy-
    • 3,5-Dimethoxy-2-pyrazinamine
    • 1,3-Isobenzofurandione,4,6-dimethoxy-
    • 2-Amino-3,5-dimethoxy-pyrazin
    • 3,5-dimethoxy-phthalic acid anhydride
    • 3,5-dimethoxyphthalic anhydride
    • 3,5-Dimethoxy-phthalic anhydride
    • 3,5-Dimethoxy-phthalsaeureanhydrid
    • 3,5-Dimethoxy-phthalsaeure-anhydrid
    • 3,5-dimethoxypyrazin-2-amine
    • 3,5-dimethoxy-pyrazin-2-ylamine
    • AC1MSV38
    • AG-F-59978
    • KB-179666
    • Phthalicanhydride, 3,5-dimethoxy- (6CI,7CI,8CI)
    • 23902-84-3
    • OEXYSFBGMXNAIA-UHFFFAOYSA-N
    • SCHEMBL11222657
    • 2-amino-3,5-dimethoxypyrazine
    • Inchi: 1S/C6H9N3O2/c1-10-4-3-8-5(7)6(9-4)11-2/h3H,1-2H3,(H2,7,8)
    • InChI Key: OEXYSFBGMXNAIA-UHFFFAOYSA-N
    • SMILES: O(C)C1C(N)=NC=C(N=1)OC

Computed Properties

  • Exact Mass: 155.06957
  • Monoisotopic Mass: 155.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.3A^2
  • XLogP3: 0

Experimental Properties

  • PSA: 70.26
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